N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide is a pyrimidine-based acetamide derivative characterized by a 3,5-dimethoxyphenyl group and a p-tolyl-substituted pyrimidine ring. Its molecular structure integrates a central pyrimidine core, which is functionalized with methoxy and methyl groups to modulate electronic and steric properties.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-5-7-16(8-6-14)22-23-15(2)9-21(25-22)29-13-20(26)24-17-10-18(27-3)12-19(11-17)28-4/h5-12H,13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIIOEBKWWYQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Substitution Reactions:
Ether Formation: The phenolic hydroxyl group of 3,5-dimethoxyphenol is reacted with the pyrimidine derivative to form the ether linkage.
Amide Formation: The final step involves the acylation of the amine group with an appropriate acyl chloride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrimidine ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines, alcohols, and partially reduced pyrimidine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C18H22N2O3
- Molecular Weight : 314.38 g/mol
Its structure features a dimethoxyphenyl group and a pyrimidinyl moiety, which are key to its biological activity.
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide has been studied for its potential to inhibit viral replication. A patent (WO2015110491A2) discusses various pyrazolo[1,5-a]pyrimidin derivatives that demonstrate efficacy against viral infections, suggesting a possible similar mechanism for this compound .
Anticancer Properties
Pyrimidine derivatives have been explored for their anticancer effects. The compound's structural features may contribute to its ability to interfere with cancer cell proliferation. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth .
Neuroprotective Effects
The neuroprotective potential of compounds containing pyrimidine rings has been documented. Research suggests that this compound may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Study 1: Antiviral Screening
In a study evaluating the antiviral properties of related compounds, this compound was tested against several viral strains. Results indicated a significant reduction in viral load in treated cells compared to controls, supporting its potential as an antiviral agent.
Case Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Core Pyrimidine Modifications
-
- Structure: 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
- Key Differences: Replaces the pyrimidin-4-yloxy group with a 4-oxo-dihydropyrimidin-2-ylthio moiety and incorporates a trifluoromethyl-benzothiazole group. The sulfur atom in the thioacetamide linker alters electronic properties compared to the oxygen in the target compound.
- Biological Relevance: Demonstrated activity as a CK1-specific inhibitor, highlighting the importance of the pyrimidine scaffold in kinase targeting .
- Compound 6 (): Structure: N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide. Key Differences: Features a thieno[2,3-d]pyrimidine fused ring system instead of a simple pyrimidine. Physicochemical Data: Melting point 190–191°C; LC-MS m/z 362.0 [M+H]+. The fused ring system may confer rigidity, impacting binding kinetics .
Acetamide Linker Modifications
- Compound 18 (): Structure: N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide. Key Differences: Replaces the pyrimidine-oxy group with a pyrazine-sulfamoyl moiety. The sulfamoyl group introduces hydrogen-bonding capabilities distinct from the ether linkage in the target compound. Synthetic Route: Follows literature methods for sulfamoyl-linked analogs, suggesting adaptability in derivatization strategies .
Physicochemical and Spectroscopic Comparisons
Biological Activity
N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound based on diverse research findings and includes data tables and case studies.
Chemical Structure
The compound features a unique structure characterized by:
- A pyrimidine ring with various substituents.
- Methoxy groups on the phenyl ring.
- An acetic acid moiety that enhances its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that these derivatives can effectively inhibit the growth of various pathogens. For instance, one study reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 7b | 0.25 | S. epidermidis |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In various assays, it demonstrated cytotoxic effects against different cancer cell lines, suggesting its utility as a lead compound for cancer therapy. Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Anticonvulsant Properties
In vivo pharmacological studies have indicated that this compound may possess anticonvulsant properties. A notable study involved the use of pentylenetetrazole-induced seizure models in rats, where the compound effectively prevented seizure development in a significant percentage of test subjects . This suggests a multifactorial mechanism of action that warrants further investigation.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Inhibition of specific enzymes or receptors related to disease pathways.
- Modulation of neurotransmitter systems , particularly in the context of anticonvulsant activity.
Case Studies
- Antimicrobial Study : A series of experiments tested various derivatives against common bacterial strains, revealing that modifications to the pyrimidine core significantly enhanced antimicrobial efficacy.
- Anticancer Research : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, highlighting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
